4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine
Description
Properties
IUPAC Name |
4-[(2-bromo-5-phenylmethoxyphenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-18-7-6-17(22-13-15-4-2-1-3-5-15)12-19(18)23-14-16-8-10-21-11-9-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRBQDMZEFXAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenoxy group can be reduced to form phenol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic aromatic substitution reactions typically require a strong base, such as sodium hydride (NaH), and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the bromophenoxy group can produce phenol derivatives.
Scientific Research Applications
4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The table below highlights key differences between 4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine and analogous pyridine derivatives:
Key Observations :
Insights for Target Compound :
- The phenoxymethyl group in the target compound could be introduced via nucleophilic substitution or esterification, as seen in .
- Bromination might employ reagents like N-bromosuccinimide (NBS) or Br₂, depending on substrate compatibility .
Biological Activity
The compound 4-((5-(benzyloxy)-2-bromophenoxy)methyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyridine ring, a benzyloxy group, and a bromophenoxy moiety. The presence of these functional groups is believed to enhance its lipophilicity and reactivity, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial properties. For instance, studies have shown that various pyridine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some notable findings related to the antimicrobial efficacy of similar pyridine compounds:
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| 3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate | 12.5 | B. subtilis, S. aureus |
| Mannich bases derived from pyridine | 3.12 - 12.5 | E. coli, S. typhi |
These findings suggest that the compound may possess comparable or superior antimicrobial properties.
Anticancer Activity
The anticancer potential of pyridine derivatives has been extensively studied. For example, various analogs have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The following case studies highlight the anticancer effects observed with related compounds:
- Pyridine Derivatives Against T-Lymphoblastic Cell Lines : A series of pyridine-based compounds exhibited CC50 values as low as 9 nM against specific T-cell lines, indicating potent anticancer activity .
- Research on Selectivity : Compounds were found to demonstrate over 60-fold selectivity for pathogenic enzymes compared to human enzymes, suggesting a targeted approach in cancer therapy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cellular signaling pathways or microbial metabolism.
Potential Pathways
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes in microbial pathogens.
- Disruption of Cell Membrane Integrity : Certain derivatives can compromise bacterial cell membranes, leading to cell lysis.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyridine derivatives against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations .
- Anticancer Evaluation : Another study assessed the cytotoxic effects of pyridine derivatives on various cancer cell lines, revealing promising results with low IC50 values for certain compounds .
- Chemical Synthesis and Biological Evaluation : Research focused on synthesizing new derivatives based on the pyridine scaffold demonstrated enhanced biological activities compared to earlier analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
